(3E)-3-(4-chlorobenzylidene)-1,5-diphenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-3-[(4-Chlorophenyl)methylidene]-1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolone ring substituted with chlorophenyl and diphenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-Chlorophenyl)methylidene]-1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one typically involves the condensation of 4-chlorobenzaldehyde with 1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality (3E)-3-[(4-Chlorophenyl)methylidene]-1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4-Chlorophenyl)methylidene]-1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrrolone derivatives.
Substitution: Formation of substituted pyrrolone derivatives with various functional groups.
Scientific Research Applications
(3E)-3-[(4-Chlorophenyl)methylidene]-1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-[(4-Chlorophenyl)methylidene]-1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[(4-Chlorophenyl)methylidene]-2-benzofuran-1-one: Shares a similar structure but with a benzofuran ring instead of a pyrrolone ring.
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
(3E)-3-[(4-Chlorophenyl)methylidene]-1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one is unique due to its specific substitution pattern and the presence of both chlorophenyl and diphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C23H16ClNO |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]-1,5-diphenylpyrrol-2-one |
InChI |
InChI=1S/C23H16ClNO/c24-20-13-11-17(12-14-20)15-19-16-22(18-7-3-1-4-8-18)25(23(19)26)21-9-5-2-6-10-21/h1-16H/b19-15+ |
InChI Key |
KJNVZPYXMSEMGQ-XDJHFCHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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